molecular formula C12H16ClN5OS B12262942 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole

Cat. No.: B12262942
M. Wt: 313.81 g/mol
InChI Key: DPIZNTKOWOBYGL-UHFFFAOYSA-N
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Description

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is a complex organic compound that features a pyrazole ring, an azetidine ring, and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the azetidine and thiadiazole rings. Common reagents used in these reactions include hydrazine, chloroacetyl chloride, and methoxyethylamine. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent biological responses .

Comparison with Similar Compounds

Similar Compounds

    Pyrazole Derivatives: Compounds with similar pyrazole rings.

    Azetidine Derivatives: Compounds with similar azetidine rings.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings.

Uniqueness

5-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(2-methoxyethyl)-1,2,4-thiadiazole is unique due to its combination of three different heterocyclic rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16ClN5OS

Molecular Weight

313.81 g/mol

IUPAC Name

5-[3-[(4-chloropyrazol-1-yl)methyl]azetidin-1-yl]-3-(2-methoxyethyl)-1,2,4-thiadiazole

InChI

InChI=1S/C12H16ClN5OS/c1-19-3-2-11-15-12(20-16-11)17-5-9(6-17)7-18-8-10(13)4-14-18/h4,8-9H,2-3,5-7H2,1H3

InChI Key

DPIZNTKOWOBYGL-UHFFFAOYSA-N

Canonical SMILES

COCCC1=NSC(=N1)N2CC(C2)CN3C=C(C=N3)Cl

Origin of Product

United States

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